molecular formula C10H8F2N2O2 B1414745 3-[4-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine CAS No. 1020955-05-8

3-[4-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine

Cat. No.: B1414745
CAS No.: 1020955-05-8
M. Wt: 226.18 g/mol
InChI Key: HQVFPPUOUJQDPU-UHFFFAOYSA-N
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Description

3-[4-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine is a chemical compound with the CAS Number: 1020955-05-8 . It has a molecular weight of 226.18 . The IUPAC name for this compound is 3-[4-(difluoromethoxy)phenyl]-5-isoxazolylamine . It is typically in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8F2N2O2/c11-10(12)15-7-3-1-6(2-4-7)8-5-9(13)16-14-8/h1-5,10H,13H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 226.18 .

Scientific Research Applications

  • Molecular Structure Analysis : A study by Dolzhenko et al. (2008) investigated compounds similar to 3-[4-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine, providing insights into their molecular structures. They focused on the planarity of the molecules and the angles formed by different rings in the compound, which are crucial for understanding their chemical behavior and potential applications (Dolzhenko et al., 2008).

  • Synthetic Approaches and Functionalization : Dikusar et al. (2019) explored synthetic approaches for creating functionally substituted oxazole compounds. This research is significant for developing new methods to manipulate and utilize oxazole derivatives in various scientific applications (Dikusar et al., 2019).

  • Modification and Application in Polymers : Aly and El-Mohdy (2015) researched the modification of polyvinyl alcohol/acrylic acid hydrogels using various amine compounds, including oxazole derivatives. Their findings are relevant for medical applications due to the polymers' enhanced antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

  • Biochemical Analysis and Drug Development : Research by Suh et al. (2015) on N-aryl-5-aryloxazol-2-amine derivatives, which are structurally related to this compound, highlighted their potential as 5-lipoxygenase inhibitors. This is particularly relevant in the treatment of inflammation-related diseases like asthma and rheumatoid arthritis (Suh et al., 2015).

  • Macrocyclic Compounds and Cytotoxic Activity : Blankson et al. (2013) conducted a study on pyridyl polyoxazoles, which include oxazole moieties. They found that these compounds have significant cytotoxic activity and are potent G-quadruplex stabilizers, important for cancer research (Blankson et al., 2013).

Safety and Hazards

The safety information for 3-[4-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2/c11-10(12)15-7-3-1-6(2-4-7)8-5-9(13)16-14-8/h1-5,10H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVFPPUOUJQDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020955-05-8
Record name 3-[4-(difluoromethoxy)phenyl]-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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